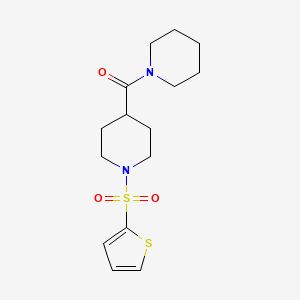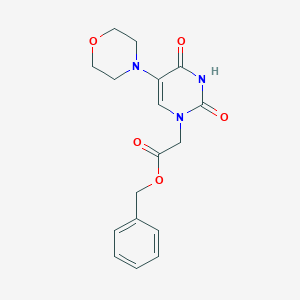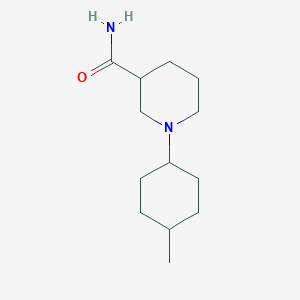![molecular formula C26H27ClN2O5 B6078588 N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B6078588.png)
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide, also known as CTEB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. CTEB is a member of the benzamide family and is structurally similar to other compounds that have been shown to exhibit antitumor and anti-inflammatory properties. In
作用机制
The mechanism of action of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide is not fully understood, but several studies have provided insights into its potential targets. One study found that this compound inhibited the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Another study found that this compound inhibited the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and to modulate the immune system. Additionally, this compound has been shown to have antioxidant activity, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
One advantage of using N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide in lab experiments is its relative ease of synthesis. Additionally, this compound has been shown to exhibit activity against several types of cancer cells and bacteria, making it a potentially useful tool for studying these diseases. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and activity.
未来方向
There are several potential future directions for research on N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide. One area of interest is the development of this compound-based therapies for cancer and inflammatory diseases. Additionally, further studies on the mechanism of action of this compound may provide insights into its potential targets and pathways. Finally, the development of more soluble derivatives of this compound may improve its bioavailability and activity in lab experiments and potential therapeutic applications.
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. The synthesis of this compound is a relatively straightforward process, and it has been shown to exhibit antitumor, anti-inflammatory, and antibacterial properties. While the mechanism of action of this compound is not fully understood, several studies have provided insights into its potential targets. Future research on this compound may lead to the development of new therapies for cancer and inflammatory diseases, as well as a better understanding of its biochemical and physiological effects.
合成方法
The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chloroaniline to form the intermediate product, which is then reacted with 3-aminobenzoic acid to yield the final product, this compound. The synthesis of this compound has been reported in several studies and has been found to be a relatively straightforward process.
科学研究应用
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that this compound exhibited antitumor activity against several types of cancer cells, including breast, lung, and colon cancer cells. Another study found that this compound had anti-inflammatory effects in a mouse model of acute lung injury. Additionally, this compound has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O5/c1-4-32-22-14-17(15-23(33-5-2)24(22)34-6-3)25(30)28-18-10-9-11-19(16-18)29-26(31)20-12-7-8-13-21(20)27/h7-16H,4-6H2,1-3H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQGOZMEDKVKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6078509.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6078516.png)
![2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B6078522.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(4-iodophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6078524.png)
![methyl 2-[({2-[(4-tert-butylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6078538.png)
![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6078543.png)

![(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6078556.png)

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6078568.png)
![3-[4-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6078571.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methylbutyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6078598.png)
![7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B6078606.png)